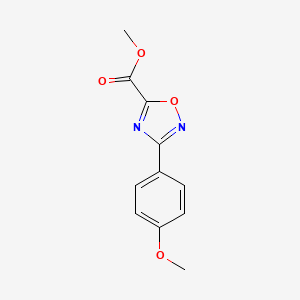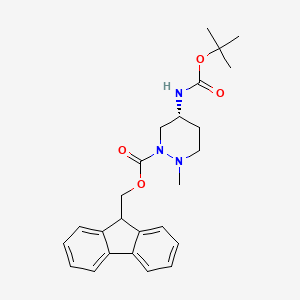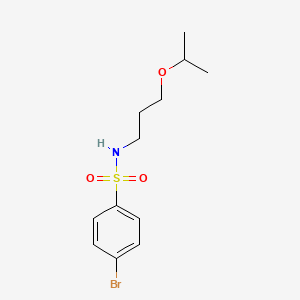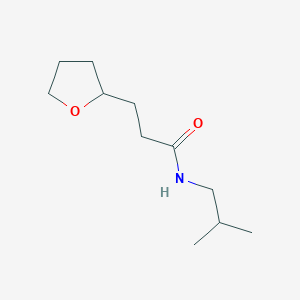![molecular formula C11H15BrOZn B14890936 3-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14890936.png)
3-[(n-Butyloxy)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(n-Butyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. It is a solution of this compound in THF, a common solvent in organic chemistry. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(n-Butyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(n-Butyloxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF, which acts as both a solvent and a stabilizer for the organozinc compound. The general reaction scheme is as follows:
3-[(n-Butyloxy)methyl]bromobenzene+Zn→3-[(n-Butyloxy)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents, controlled temperature, and inert atmosphere to prevent oxidation and contamination.
化学反应分析
Types of Reactions
3-[(n-Butyloxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
3-[(n-Butyloxy)methyl]phenylzinc bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of organic materials with specific properties.
Biological Studies: Investigated for its potential in modifying biological molecules for research purposes.
作用机制
The mechanism of action of 3-[(n-Butyloxy)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the zinc compound and allows the phenyl group to form a new bond with the target molecule. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
相似化合物的比较
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound with similar reactivity.
Benzylzinc Bromide: Another organozinc compound used in similar types of reactions.
tert-Butylzinc Bromide: Used in organic synthesis for forming carbon-carbon bonds.
Uniqueness
3-[(n-Butyloxy)methyl]phenylzinc bromide is unique due to the presence of the n-butyloxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other organozinc compounds may not be as effective.
属性
分子式 |
C11H15BrOZn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC 名称 |
bromozinc(1+);butoxymethylbenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-5,7-8H,2-3,9-10H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
ZSAFDWXTXMYVII-UHFFFAOYSA-M |
规范 SMILES |
CCCCOCC1=CC=C[C-]=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
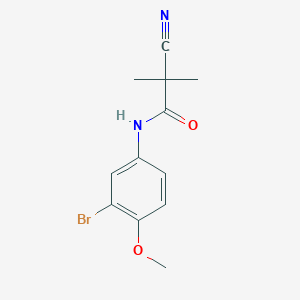

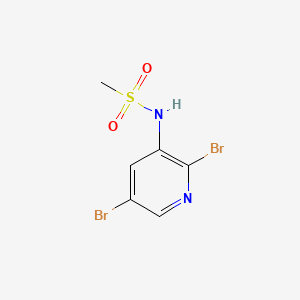
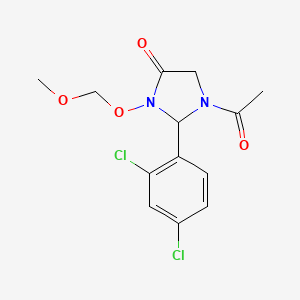
![(R)-(2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14890874.png)
![4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B14890888.png)
